molecular formula C6H18ClN3Si B079415 Tris(dimethylamino)chlorosilane CAS No. 13307-05-6

Tris(dimethylamino)chlorosilane

Cat. No. B079415
CAS RN: 13307-05-6
M. Wt: 195.76 g/mol
InChI Key: YLZCZVGQEADVNK-UHFFFAOYSA-N
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Description

Tris(dimethylamino)chlorosilane is a chemical compound used in various applications, particularly in the field of organosilicon chemistry. It is known for its unique structural and reactive properties, making it a subject of interest in materials science and chemical synthesis.

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

  • The reactions of tris(dimethylamino)chlorosilane in the formation of various organolithium compounds, including polyhedral and dimeric structures, have been extensively studied, demonstrating the compound's ability to form complex structures with lithium (Konrad et al., 2009).

Physical Properties Analysis

  • The study of (dimethylamino)halogenosilanes in the gas phase by electron diffraction and the crystal and molecular structures of mono- and di-chloro(dimethylamino)silane by X-ray diffraction at low temperatures provided insights into their monomeric structures and the conformations about the Si–N bonds, suggesting the importance of repulsions between the nitrogen lone pair and the halogen atoms on silicon (Anderson, Blake, Cradock, Ebsworth, Rankin, Robertson, & Welch, 1987).

Chemical Properties Analysis

  • Electron cyclotron resonance chemical vapor deposition of silicon oxynitrides using tris(dimethylamino)silane as an organosilicon source was studied, showcasing the deposition of films with varying compositions from Si3N4 to SiO2 at low substrate temperatures, indicating the versatility of tris(dimethylamino)silane in thin film deposition (Boudreau, Boumerzoug, Mascher, & Jessop, 1993).

Scientific Research Applications

  • Silicon Oxynitride Thin Films : Tris(dimethylamino)silane has been used as an organosilicon source for depositing silicon oxynitride thin films in a low-temperature electron cyclotron resonance plasma enhanced chemical vapor deposition reactor. The films had compositions varying from Si3N4 to SiO2 and showed low levels of carbon and bonded hydrogen. The deposition rate for high-quality Si3N4 was notably high (Boudreau, Boumerzoug, Mascher, & Jessop, 1993).

  • Lithium Tris(dimethylamino)silylamide Preparation : A study described the synthesis of lithium tris(dimethylamino)silylamide via a metathesis reaction. This compound, when treated with n-butyl lithium, yielded various lithium salts and organolithium compounds with polynuclear lithium cores (Konrad, Grünwald, Belaj, & Mösch‐Zanetti, 2009).

  • 2H-SiC Film Synthesis : Tris(dimethylamino) silane was used as a precursor for synthesizing 2H-SiC films on graphite and sapphire substrates by laser chemical vapor deposition. The films displayed a-axis-oriented columnar grains and were deposited at a significant rate (Ito, Kanno, & Goto, 2015).

  • Dissociative Chemisorption Studies : There was a first-principles theoretical study on the dissociative chemisorption of tris(dimethylamino)silane on a hydroxylated SiO2(001) surface. It indicated that sequential dissociation of this compound is limited, which impacts the density and purity of SiO2 films (Li, Wu, Zhou, Han, Karwacki, Xiao, Lei, & Cheng, 2009).

  • Silicon Nitride Film Synthesis : A study investigated the use of tris(dimethylamino)silane with NH3 for synthesizing silicon nitride films by low-pressure chemical vapor deposition. The films were found to be stoichiometric with a significant carbon content and displayed amorphous and highly tensile characteristics (Levy, Lin, Grow, Boeglin, & Shalvoy, 1996).

Safety And Hazards

Tris(dimethylamino)chlorosilane is a flammable liquid and vapor. It can cause severe skin burns and eye damage . It is harmful if inhaled, absorbed through the skin, or swallowed . In contact with water, it releases flammable gas .

properties

IUPAC Name

N-[chloro-bis(dimethylamino)silyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZCZVGQEADVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](N(C)C)(N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18ClN3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065410
Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Molecular Weight

195.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dimethylamino)chlorosilane

CAS RN

13307-05-6
Record name 1-Chloro-N,N,N′,N′,N′′,N′′-hexamethylsilanetriamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Record name Silanetriamine, 1-chloro-N,N,N',N',N'',N''-hexamethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-N,N,N',N',N'',N''-hexamethylsilanetriamine
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Citations

For This Compound
11
Citations
AH Cowley, MC Cushner, PE Riley - Journal of the American …, 1980 - ACS Publications
The reaction of (MezN) 3SiCl with AlzCle in CH2CI2 has been carried out over a range of stoichiometriesin an effort to prepare the [(MezN^ Si]* ion. In the solid phase the product forms …
Number of citations: 30 pubs.acs.org
F Cheng, B Toury, SJ Archibald, JS Bradley - Journal of organometallic …, 2002 - Elsevier
A novel compound 2,4,6-tris[tris(dimethylamino)silylamino]borazine {[(CH 3 ) 2 N] 3 SiNH} 3 B 3 N 3 H 3 (1) was prepared by reaction between lithium tris(dimethylamino)silylamide [(…
Number of citations: 20 www.sciencedirect.com
F Cheng, S Clark, SJ Archibald, SM Kelly… - Journal of organometallic …, 2005 - Elsevier
A novel cage-type compound tetrakis(isopropylimino)bis[tris(dimethylamino)silylamino]alane, H 6 Al 6 (N i Pr) 4 [NSi(NMe 2 ) 3 ] 2 , (1), was prepared by reaction of tris(dimethylamino)…
Number of citations: 9 www.sciencedirect.com
Z Pacl, M Jakoubková, Z Papoušková… - Collection of …, 1971 - cccc.uochb.cas.cz
A series of dimethylaminosilanes of the types (C2 Hs) 4 _ nSi [N (CH3hln and RR3 _ nSi [N (CH3hln (11= 1-4, R= CHz= CH-, p-(CH3hHSiC6Hs--, Hand R'= CH3- and C2 Hs-) was …
Number of citations: 0 cccc.uochb.cas.cz
LV Vilkov, NA Tarasenko - Journal of the Chemical Society D …, 1969 - pubs.rsc.org
Electron-diffraction Study of Gaseous Tris( dimethy1amino)chlorosilane Page 1 1176 CHEMICAL COMMUNICATIOKS, 1969 Electron-diffraction Study of Gaseous Tris …
Number of citations: 12 pubs.rsc.org
TM Konrad, KR Grünwald, F Belaj… - Inorganic …, 2009 - ACS Publications
Tris(dimethylamino)silyl substituted aniline HNPh{Si(NMe 2 ) 3 } (1) was prepared in high yield by metathesis reaction of lithium anilide with tris(dimethylamino)chlorosilane. 1 reacts …
Number of citations: 16 pubs.acs.org
V Rocher, SM Kelly, AL Hector - Microporous and mesoporous materials, 2012 - Elsevier
Porous silicon imidonitride aerogels have been produced by combining a sol–gel process based on [Si(NH 2 )(NMe 2 ) 3 ] and ammonia that is known for producing xerogels with …
Number of citations: 12 www.sciencedirect.com
H Kwart, K King - 2012 - books.google.com
This book was undertaken for the purpose of bringing together the widely diverse lines of experimental work and thinking which has been expressed but has often been unheard on the …
Number of citations: 237 books.google.com
P von Rague Schleyer - Springer
Ever since the formulation of the Lewis octet theory in 1916, valence shell expansion in organic compounds of third and higher period elements has been a controversial question. Much …
Number of citations: 0 link.springer.com
H Kwart, K King, H Kwart, K King - d-Orbitals in the Chemistry of Silicon …, 1977 - Springer
The question of d–π bonding has long been an area of controversy in organic compounds containing sulfur, phosphorus or silicon. Although the involvement of d-orbitals in valence-…
Number of citations: 0 link.springer.com

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